2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
Overview
Description
2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-, also known as feilongzhang blood lactone or nitidum, is a coumarin compound . It can be isolated from Angelica dahurica stem . The molecular formula of this compound is C16H20O6 .
Molecular Structure Analysis
The molecular weight of this compound is 308.33 g/mol . The InChI representation of the molecule isInChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3
. Physical And Chemical Properties Analysis
The molecular weight of 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- is 308.33 g/mol . The exact mass is 340.031022 g/mol .Scientific Research Applications
Structural Requirements for Gastroprotective Activity
Research conducted by Shimojima and Hayashi (1983) explored the structural requirements for gastroprotective activity in derivatives of 2H-1-Benzopyran-2-one. They found that specific modifications at the amino acid moiety significantly influenced activity, highlighting the importance of the 1H-2-benzopyran-1-one skeleton for activity to occur Shimojima & Hayashi, 1983.
Spiroacetal Derivatives and Structural Transformations
Cremins, Hayes, and Wallace (1993) investigated spiroacetal derivatives of chroman-4-one, a compound structurally related to 2H-1-Benzopyran-2-one. They demonstrated transformations leading to spirocyclisation, revealing insights into chemical processes and structural changes Cremins, Hayes, & Wallace, 1993.
Crystal Structure Analysis
Julaeha et al. (2010) studied the coumarin ring system of a compound closely related to 2H-1-Benzopyran-2-one, focusing on its crystal structure. This research contributes to understanding the molecular structure and interactions of similar compounds Julaeha et al., 2010.
Synthesis and Characterization of Metal Complexes
Abdel-Latif and Mohamed (2017) synthesized novel metal complexes with derivatives of 2H-1-Benzopyran-2-one, characterizing them through various analytical methods. This study contributes to the field of coordination chemistry and potential applications in material science Abdel-Latif & Mohamed, 2017.
In Vitro Metabolism and Pharmacological Potential
Yenes, Commandeur, Vermeulen, and Messeguer (2004) investigated the in vitro metabolism of a related compound, highlighting its pharmacological potential as a lipid peroxidation inhibitor and nitric oxide scavenger. Such studies are crucial for understanding the drug metabolism and potential therapeutic uses Yenes et al., 2004.
Synthesis Techniques and Applications
Lee (1982) described a synthesis method for mangostins, using a compound structurally related to 2H-1-Benzopyran-2-one. This research contributes to synthetic chemistry, providing techniques for creating complex organic compounds Lee, 1982.
Safety and Hazards
The safety data sheet for a similar compound, 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTWKAQFZYXAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418735 | |
Record name | 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46992-81-8 | |
Record name | 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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